mocravimod
Overview
Description
Mocravimod is a synthetic sphingosine 1-phosphate receptor modulator. It is primarily used as an adjunctive and maintenance therapy for patients undergoing allogeneic hematopoietic stem cell transplantation, particularly for those with acute myeloid leukemia. This compound works by blocking lymphocyte egress from lymphoid organs via its phosphorylated active metabolite, thereby enhancing the graft-versus-leukemia effect while reducing graft-versus-host disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mocravimod is synthesized through a multi-step process involving the reaction of propane-1,3-diol with various reagents to introduce functional groups necessary for its activity. The synthesis typically involves:
Formation of the core structure: This involves the reaction of propane-1,3-diol with appropriate reagents to form the core structure of this compound.
Introduction of functional groups: Various functional groups are introduced through reactions such as chlorination, sulfonation, and amination.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Bulk synthesis: Large-scale reactors are used to carry out the chemical reactions.
Purification: Industrial-scale purification techniques such as large-scale chromatography and crystallization are employed.
Quality control: Rigorous quality control measures are in place to ensure the final product meets all regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Mocravimod undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Various substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
Mocravimod has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sphingosine 1-phosphate receptor modulators.
Biology: Studied for its effects on lymphocyte trafficking and immune modulation.
Medicine: Used in clinical trials for its potential to enhance graft-versus-leukemia effects and reduce graft-versus-host disease in patients undergoing allogeneic hematopoietic stem cell transplantation.
Industry: Potential applications in the development of new immunomodulatory therapies for various diseases
Mechanism of Action
Mocravimod exerts its effects by modulating sphingosine 1-phosphate receptors. It blocks the signal required by T cells to egress from lymph nodes and other lymphoid organs. By sequestering alloreactive T cells within the lymphoid tissue, this compound promotes a graft-versus-leukemia response while reducing graft-versus-host disease. This mechanism is achieved without affecting the cytotoxic, leukemia-cell-killing power of the T cells .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator used for treating multiple sclerosis.
Siponimod: Used for treating relapsing forms of multiple sclerosis.
Ozanimod: Used for treating relapsing forms of multiple sclerosis and ulcerative colitis.
Uniqueness of Mocravimod
This compound is unique in its application as an adjunctive and maintenance therapy for patients undergoing allogeneic hematopoietic stem cell transplantation. Unlike other sphingosine 1-phosphate receptor modulators, this compound is specifically designed to enhance the graft-versus-leukemia effect while reducing graft-versus-host disease, making it particularly valuable in the treatment of hematological malignancies .
Properties
IUPAC Name |
2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO3S/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18/h1-10,13-14,27-28H,11-12,15-17,26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINUNQPYJGJCJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965173 | |
Record name | 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509092-16-4, 509088-69-1 | |
Record name | KRP-203 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509092164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOCRAVIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X71GCJ0HLI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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